molecular formula C19H16Cl2N4O5S B2396862 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 891133-59-8

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2396862
CAS RN: 891133-59-8
M. Wt: 483.32
InChI Key: YVHKJEWUHSIDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DMOG, is a chemical compound that is widely used in scientific research. It is a hypoxia-mimicking agent that can induce the expression of hypoxia-inducible factor (HIF) and its downstream target genes.

Mechanism of Action

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide acts as a prolyl hydroxylase inhibitor (PHI), which can stabilize HIF by preventing its degradation through the ubiquitin-proteasome pathway. Under normoxic conditions, HIF is hydroxylated by PHIs, which allows it to bind to von Hippel-Lindau (VHL) protein and undergo ubiquitination and degradation. However, under hypoxic conditions or in the presence of PHIs such as this compound, HIF is not hydroxylated and can escape degradation, leading to its accumulation and activation of downstream target genes.
Biochemical and Physiological Effects:
This compound can induce a wide range of biochemical and physiological effects, depending on the cell type, tissue, and context. Some of the effects of this compound include increased angiogenesis, altered metabolism, reduced inflammation, and enhanced cell survival. This compound has been shown to promote angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. This compound can also alter metabolism by regulating the expression of genes involved in glucose and lipid metabolism. In addition, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Finally, this compound can enhance cell survival by activating anti-apoptotic genes and promoting autophagy.

Advantages and Limitations for Lab Experiments

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several advantages for lab experiments, such as its ability to induce HIF expression in a controlled and reversible manner, its relatively low toxicity, and its stability in cell culture and animal models. However, there are also some limitations to the use of this compound, such as its potential off-target effects, its variable potency across different cell types and species, and its limited ability to mimic the complex microenvironment of hypoxia in vivo.

Future Directions

There are several future directions for the use of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide in scientific research. One direction is to further elucidate the molecular mechanisms of this compound-induced HIF activation and downstream effects. Another direction is to explore the therapeutic potential of this compound for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. In addition, future studies could investigate the optimal dosing and delivery methods of this compound, as well as its potential combination with other drugs or therapies. Finally, there is a need to develop more specific and potent PHIs that can target HIF and its downstream pathways with greater selectivity and efficacy.

Synthesis Methods

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be synthesized using a multistep process starting from 2,5-dichlorophenylhydrazine. The first step is the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroformate to form the corresponding carbamate. This is followed by a reaction with potassium cyanate to produce the oxadiazole ring. The final step is the reaction of the oxadiazole with 4-(morpholinosulfonyl)benzoyl chloride to form this compound.

Scientific Research Applications

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is widely used in scientific research as a hypoxia-mimicking agent. It can induce the expression of HIF and its downstream target genes, which play important roles in various physiological and pathological processes, such as angiogenesis, metabolism, inflammation, and cancer. This compound has been used to study the molecular mechanisms of hypoxia-induced gene expression and to identify potential therapeutic targets for various diseases.

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O5S/c20-13-3-6-16(21)15(11-13)18-23-24-19(30-18)22-17(26)12-1-4-14(5-2-12)31(27,28)25-7-9-29-10-8-25/h1-6,11H,7-10H2,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHKJEWUHSIDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.